(2S)-1-(3,3-dimethyl-2-oxopentanoyl)-2-propyl-3-pyridin-3-ylpyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GPI-1046 is a small molecule belonging to the class of organic compounds known as N-acyl-alpha amino acids. It is an immunophilin ligand that has shown potential in neuroprotection and other therapeutic applications. The compound has a molecular formula of C20H28N2O4 and a molecular weight of 360.45 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
GPI-1046 can be synthesized through a series of chemical reactions involving the acylation of an alpha amino acid. The specific synthetic route and reaction conditions are not widely published, but it involves the use of common organic synthesis techniques such as esterification and amide bond formation .
Industrial Production Methods
it is likely that the compound is produced using standard pharmaceutical manufacturing processes, which include large-scale organic synthesis, purification, and quality control measures to ensure high purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
GPI-1046 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert GPI-1046 into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of GPI-1046 .
Wissenschaftliche Forschungsanwendungen
Neuroprotection: It has shown neuroprotective effects in models of neurodegenerative diseases, such as Parkinson’s disease and HIV-associated neurocognitive disorders.
Antiretroviral Effects: The compound has demonstrated inhibition of HIV replication and protection against HIV-induced neurotoxicity.
Kidney Protection: GPI-1046 has been found to protect against chronic kidney injury by inducing the expression of protective genes.
Cardiac and Liver Protection: It also shows potential in protecting against cardiac and liver injuries through similar mechanisms.
Wirkmechanismus
GPI-1046 exerts its effects primarily through its interaction with immunophilin FKBP12. This interaction leads to the modulation of various signaling pathways, including the induction of hypoxia-inducible transcription factor ARNT and subsequent activation of bone morphogenetic protein (BMP) signaling . The compound also inhibits oxidative stress pathways and protects neurons from HIV-induced neurotoxicity .
Vergleich Mit ähnlichen Verbindungen
GPI-1046 is similar to other immunophilin ligands such as FK506 (Tacrolimus) and Cyclosporin A. it is unique in that it does not have immunosuppressive effects, making it a safer option for long-term use in neuroprotective and other therapeutic applications . Other similar compounds include:
FK506 (Tacrolimus): An immunosuppressive drug with neuroprotective properties.
Cyclosporin A: Another immunosuppressive agent with potential neuroprotective effects.
GPI-1046 stands out due to its non-immunosuppressive nature and its ability to cross the blood-brain barrier, making it particularly useful for treating central nervous system disorders .
Eigenschaften
Molekularformel |
C20H27N2O4- |
---|---|
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
(2S)-1-(3,3-dimethyl-2-oxopentanoyl)-2-propyl-3-pyridin-3-ylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C20H28N2O4/c1-5-10-20(18(25)26)15(14-8-7-11-21-13-14)9-12-22(20)17(24)16(23)19(3,4)6-2/h7-8,11,13,15H,5-6,9-10,12H2,1-4H3,(H,25,26)/p-1/t15?,20-/m0/s1 |
InChI-Schlüssel |
WIXNWEQFQIIUJH-MBABXSBOSA-M |
Isomerische SMILES |
CCC[C@]1(C(CCN1C(=O)C(=O)C(C)(C)CC)C2=CN=CC=C2)C(=O)[O-] |
Kanonische SMILES |
CCCC1(C(CCN1C(=O)C(=O)C(C)(C)CC)C2=CN=CC=C2)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.